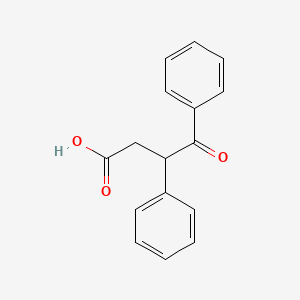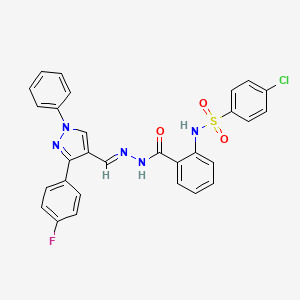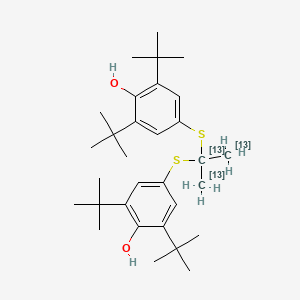
Probucol-propanyl-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Probucol-13C3 is a stable isotope-labeled compound of Probucol, a synthetic lipophilic antioxidant. Probucol was initially developed in the 1960s for the plastics and rubber industry by Dow Chemicals Co. It was later found to lower plasma cholesterol levels in animals, leading to its use as an anti-hyperlipidemic agent . Probucol-13C3 is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of Probucol.
Métodos De Preparación
The preparation of Probucol-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of Probucol. The synthetic route typically includes the following steps:
Synthesis of 13C-labeled intermediates: The process begins with the synthesis of carbon-13 labeled intermediates, which are then used in subsequent reactions.
Formation of Probucol-13C3: The labeled intermediates undergo a series of chemical reactions, including substitution and coupling reactions, to form Probucol-13C3.
Industrial production methods for Probucol-13C3 are similar to those used in laboratory synthesis but are scaled up to meet commercial demand. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing production costs.
Análisis De Reacciones Químicas
Probucol-13C3 undergoes various chemical reactions, including:
Oxidation: Probucol-13C3 can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of Probucol-13C3 can lead to the formation of thiols and other reduced sulfur-containing compounds. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Probucol-13C3 can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Probucol-13C3 with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Aplicaciones Científicas De Investigación
Probucol-13C3 has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in mass spectrometry to study the metabolic pathways and degradation products of Probucol.
Biology: Probucol-13C3 is employed in biological studies to investigate its effects on cellular processes and its interaction with biological molecules.
Medicine: In medical research, Probucol-13C3 is used to study its pharmacokinetics, including absorption, distribution, metabolism, and excretion. It helps in understanding the drug’s behavior in the body and its potential therapeutic effects.
Mecanismo De Acción
Probucol-13C3 exerts its effects by increasing the fractional rate of low-density lipoprotein (LDL) catabolism, which is the final metabolic pathway for cholesterol elimination from the body. It may also inhibit the initial stages of cholesterol synthesis and delay cholesterol absorption. Probucol-13C3 acts as a powerful antioxidant, preventing the oxidation of cholesterol in LDLs and thereby inhibiting the formation of atherosclerotic plaques. Additionally, it inhibits ABCA1-mediated cellular lipid efflux, contributing to its lipid-lowering effects .
Comparación Con Compuestos Similares
Probucol-13C3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. Similar compounds include:
Probucol: The non-labeled version of Probucol, used primarily as an anti-hyperlipidemic agent.
Probucol analogues: These compounds have similar structures and functions but may have different pharmacokinetic and metabolic profiles.
Probucol-13C3 stands out due to its use in detailed pharmacokinetic studies, providing valuable insights into the behavior of Probucol in biological systems.
Propiedades
Fórmula molecular |
C31H48O2S2 |
|---|---|
Peso molecular |
519.8 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl(1,2,3-13C3)propan-2-ylsulfanyl]phenol |
InChI |
InChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3/i13+1,14+1,31+1 |
Clave InChI |
FYPMFJGVHOHGLL-DGVNISHSSA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)S[13C]([13CH3])([13CH3])SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12054254.png)




![4-{3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-YL}pyridine hydrate](/img/structure/B12054279.png)

![(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12054297.png)
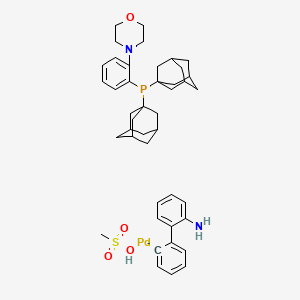
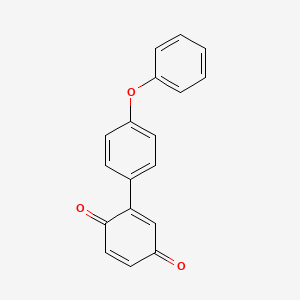
![6-Amino-4-(3-bromophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054315.png)
![Propanedinitrile, [(5-bromo-2-furanyl)methylene]-](/img/structure/B12054316.png)
